[(4-Butylphenyl)methyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Butylphenyl)methyl]hydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Butylphenyl)methyl]hydrazine typically involves the reaction of 4-butylbenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Butylbenzyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
[(4-Butylphenyl)methyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert this compound into simpler amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Scientific Research Applications
[(4-Butylphenyl)methyl]hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(4-Butylphenyl)methyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(4-Methylphenyl)methyl]hydrazine
- [(4-Ethylphenyl)methyl]hydrazine
- [(4-Propylphenyl)methyl]hydrazine
Uniqueness
[(4-Butylphenyl)methyl]hydrazine is unique due to its butyl substituent, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl analogs. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.
Properties
CAS No. |
887594-65-2 |
---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(4-butylphenyl)methylhydrazine |
InChI |
InChI=1S/C11H18N2/c1-2-3-4-10-5-7-11(8-6-10)9-13-12/h5-8,13H,2-4,9,12H2,1H3 |
InChI Key |
PTFHUJCUFFSGIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.